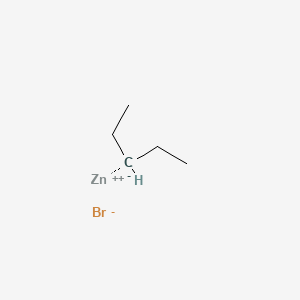
1-Ethyl-propylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-propylzinc bromide is a useful research compound. Its molecular formula is C5H11BrZn and its molecular weight is 216.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Reactivity in Cross-Coupling Reactions
1-Ethyl-propylzinc bromide is widely used as a nucleophile in cross-coupling reactions, particularly in the formation of C-C bonds. It reacts with various electrophiles, including halides and carbonyl compounds, to yield complex organic molecules.
- Example Reaction : In a study involving the reaction of alkenylarenes with α-halocarbonyls, this compound demonstrated high efficiency in generating vicinal C(sp3)-C(sp3) bonds under nickel catalysis. The reaction achieved yields up to 99% under optimized conditions, showcasing its effectiveness as a reagent for dialkylation processes .
Catalysis
Nickel-Catalyzed Reactions
The compound serves as a key reagent in nickel-catalyzed reactions, which are essential for synthesizing complex organic molecules. It allows for regioselective dialkylation and has been shown to tolerate various functional groups.
| Reagent | Reaction Type | Yield (%) |
|---|---|---|
| This compound | Dialkylation of alkenylarenes | 99 |
| Ethyl α-bromoisobutyrate | Coupling with alkylzinc reagents | 93 (scaled up) |
| Dioxanylzinc bromide | Alternative nucleophile in reactions | 73 |
Pharmaceutical Applications
Synthesis of Bioactive Compounds
Due to its ability to form carbon-carbon bonds efficiently, this compound is utilized in the synthesis of various bioactive compounds. This includes the preparation of intermediates for pharmaceuticals where complex molecular architectures are required.
- Case Study : A study highlighted the synthesis of a pharmaceutical intermediate using this compound, which facilitated the formation of a key structural motif found in several therapeutic agents .
Material Science
Synthesis of Organometallic Frameworks
In material science, organozinc compounds like this compound are employed to create metal-organic frameworks (MOFs) that have applications in gas storage and catalysis.
- Research Findings : A novel Zn(II)-2-phenyl benzimidazole framework was synthesized using zinc-based reagents, demonstrating the potential for organozinc compounds to contribute to advanced materials with specific functionalities .
Environmental Chemistry
Removal of Pollutants
There is emerging research on using zinc-based materials for environmental applications, such as the removal of organic dyes from wastewater. The reactivity of organozinc compounds plays a crucial role in these processes.
Propiedades
Fórmula molecular |
C5H11BrZn |
|---|---|
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
zinc;pentane;bromide |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JLDLOWLHWKATSJ-UHFFFAOYSA-M |
SMILES canónico |
CC[CH-]CC.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















